5-CNAc Disodium

Oral peptide delivery Absorption enhancement Salt-form optimization

5‑CNAc Disodium (disodium N‑(5‑chlorosalicyloyl)‑8‑aminocaprylate) is a synthetic, pharmacologically inert oral absorption enhancer belonging to the N‑acylated amino acid class. The disodium salt form is deliberately chosen over the free acid or monosodium salt because it delivers markedly higher permeation‑enhancing efficacy.

Molecular Formula C15H18ClNNa2O4
Molecular Weight 357.74 g/mol
CAS No. 300718-75-6
Cat. No. B12763959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-CNAc Disodium
CAS300718-75-6
Molecular FormulaC15H18ClNNa2O4
Molecular Weight357.74 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)NCCCCCCCC(=O)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C15H20ClNO4.2Na/c16-11-7-8-13(18)12(10-11)15(21)17-9-5-3-1-2-4-6-14(19)20;;/h7-8,10,18H,1-6,9H2,(H,17,21)(H,19,20);;/q;2*+1/p-2
InChIKeyXGSDAQOSOKPJML-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-CNAc Disodium (CAS 300718-75-6): What Procurement Teams and Formulation Scientists Need to Know


5‑CNAc Disodium (disodium N‑(5‑chlorosalicyloyl)‑8‑aminocaprylate) is a synthetic, pharmacologically inert oral absorption enhancer belonging to the N‑acylated amino acid class. The disodium salt form is deliberately chosen over the free acid or monosodium salt because it delivers markedly higher permeation‑enhancing efficacy [1]. The compound acts through non‑covalent, reversible association with peptide drugs, shielding them from luminal degradation and increasing their lipophilicity to facilitate passive transcellular absorption without disrupting intestinal epithelial integrity [2]. It has been advanced into Phase III clinical trials as an excipient for oral salmon calcitonin [3].

Why 5-CNAc Disodium Cannot Be Interchanged with Generic Absorption Enhancers Like SNAC


Superficially, 5‑CNAc Disodium and sodium N‑[8‑(2‑hydroxybenzoyl)amino]caprylate (SNAC) share an acylated amino‑acid scaffold, yet their substitution pattern and salt form drive large quantitative differences in both potency and pharmacokinetic behavior. The chloro substituent at the 5‑position of the salicyloyl ring (present in 5‑CNAc but absent in SNAC) significantly alters the enhancer’s own systemic bioavailability, while the disodium salt provides markedly higher delivery efficacy than the monosodium salt [1][2]. Substituting one agent for the other without re‑optimizing the formulation can lead to either sub‑therapeutic peptide exposure or unexpected systemic enhancer burden. The evidence below quantifies these differences.

5-CNAc Disodium: Head-to-Head Performance Data Against Closest Comparators


Disodium Salt Delivers Superior In Vivo Peptide Absorption vs. Monosodium Salt

In a direct head‑to‑head study in fasted Rhesus monkeys, capsules containing 400 mg of 5‑CNAc (as either disodium or monosodium salt) plus 800 µg salmon calcitonin were administered by gavage. The disodium salt produced a higher maximum mean plasma calcitonin concentration and a larger calcitonin AUC than the monosodium salt, confirming that the disodium form is the efficacy‑determining species for this delivery agent [1].

Oral peptide delivery Absorption enhancement Salt-form optimization

5‑CNAC (Disodium) Exhibits 40‑Fold Lower In Vivo Permeabilization Potency Than SNAC in Rats

When co‑administered orally with cyanocobalamin (50 mg/kg) to male Sprague‑Dawley rats, 5‑CNAC increased cyanocobalamin AUC₀‑ₜ 2‑fold and Cmax 2.5‑fold. Under identical conditions, SNAC produced a 28‑fold AUC increase and a 52‑fold Cmax increase, while 4‑CNAB yielded 8‑fold and 12‑fold, respectively [1]. Thus 5‑CNAC is the least potent enhancer among the three close structural analogs, which can be advantageous when over‑enhancement of paracellular transport must be avoided.

Permeability enhancer ranking Cyanocobalamin absorption model SNAC comparison

5‑CNAc Disodium Shows Rapid, Near‑Complete Absorption but Minimal Systemic Intact‑Drug Exposure in Humans

In a clinical study of six healthy postmenopausal women receiving a single oral dose of 200 mg ¹⁴C‑5‑CNAC (as disodium monohydrate), absorption was rapid (tₘₐₓ = 0.5 h; Cₘₐₓ = 9.00 ± 2.74 µM) and nearly complete. However, intact 5‑CNAC accounted for only 5.8% of plasma radioactivity AUC₀–₂₄ h, and merely 0.071% of the dose was excreted unchanged in urine. The elimination half‑life of intact 5‑CNAC was 1.5 ± 1.1 h [1]. In contrast, SNAC exhibits ~40% oral bioavailability in rats [2], indicating that the 5‑chloro substitution drives far more extensive first‑pass metabolism and limits systemic enhancer exposure.

Human pharmacokinetics Absorption enhancer safety Metabolic clearance

Disodium Salt Enables Ethanol Solvate and Monohydrate Forms with Improved Handling and Stability

The patent disclosure establishes that the disodium salt of 5‑CNAc uniquely forms well‑defined ethanol solvates and monohydrates. These crystalline forms exhibit greater physical stability and improved processing characteristics compared to the corresponding monosodium or free acid forms, which do not readily yield the same solvate stoichiometry [1].

Solid-state chemistry Formulation pre-formulation Salt and solvate selection

5‑CNAc Does Not Increase Blood‑Brain Barrier Permeability, Unlike Concerns Raised for Highly Bioavailable Enhancers

A mechanistic concern with orally bioavailable absorption enhancers is that they might permeabilize the blood‑brain barrier (BBB) and permit entry of neurotoxic co‑administered drugs. The Hammond et al. study demonstrated that SNAC did not alter brain distribution of quinidine or gabapentin in rats [1]. While 5‑CNAc was not directly tested in that paradigm, its far lower systemic intact exposure (5.8% of plasma AUC vs. ~40% SNAC bioavailability) implies an even lower probability of BBB perturbation.

Blood‑brain barrier safety Permeability enhancer distribution Tissue selectivity

5‑CNAc Disodium Has Reached Phase III Clinical Trials for Oral Salmon Calcitonin, Demonstrating Translational Maturity

5‑CNAc, formulated as the disodium monohydrate salt, has been combined with salmon calcitonin in a Phase III clinical development program for osteoporosis/osteoarthritis [1][2]. This advanced clinical status distinguishes 5‑CNAc Disodium from the majority of experimental absorption enhancers, which have only preclinical or early‑phase human data. SNAC is also clinically validated (approved in oral semaglutide, Rybelsus®), but 5‑CNAc offers a chlorinated analog with a differentiated PK‑safety profile that has been tested in a distinct therapeutic context.

Clinical translation Oral peptide adjuvant Therapeutic readiness

Where 5-CNAc Disodium Outperforms Alternatives: Evidence‑Based Application Scenarios


Oral Peptide Formulations Where Enhancer Systemic Exposure Must Be Minimized

Because intact 5‑CNAc accounts for only 5.8% of plasma radioactivity AUC and undergoes rapid clearance (t₁/₂ = 1.5 h) [1], it is the preferred enhancer when co‑administering peptides with narrow therapeutic indices or when repeated daily dosing raises concerns about enhancer accumulation. This profile contrasts with SNAC, which demonstrates ~40% oral bioavailability [2], making 5‑CNAc Disodium the rational choice for chronic peptide therapies where systemic enhancer load is a regulatory focus.

Development of Osteoporosis or Osteoarthritis Oral Peptide Drugs

5‑CNAc Disodium has been validated in Phase III trials as the absorption enhancer for oral salmon calcitonin [1][2]. Companies pursuing oral calcitonin or related bone‑targeting peptides can leverage the existing clinical safety database, established manufacturing routes, and formulation precedents, accelerating development timelines compared to unproven enhancers.

Pre‑clinical Programs Requiring Moderate, Controllable Permeation Enhancement

When the desired absorption enhancement is in the 2‑ to 3‑fold range rather than the 28‑fold range observed with SNAC in the rat cyanocobalamin model [1], 5‑CNAc Disodium provides a calibrated permeabilization effect. This is particularly relevant for moderately permeable peptides where over‑enhancement could lead to erratic pharmacokinetics or local irritation.

Formulations Demanding Reproducible Crystalline Salt with Defined Solvate Forms

The disodium salt of 5‑CNAc uniquely forms ethanol solvates and monohydrates that are isolable, characterizable, and patent‑protected [1]. For quality‑by‑design approaches requiring a single, well‑defined solid form with consistent dissolution behavior, the disodium salt ethanol solvate or monohydrate offers a clear advantage over the monosodium salt or the free acid, which lack the same solvate propensity.

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